2-Naphthyl valerate
CAS No.: 71974-07-7
Cat. No.: VC18463605
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71974-07-7 |
|---|---|
| Molecular Formula | C15H16O2 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | naphthalen-2-yl pentanoate |
| Standard InChI | InChI=1S/C15H16O2/c1-2-3-8-15(16)17-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3 |
| Standard InChI Key | ZMPGOHSLJBONFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Naphthyl valerate (C₁₅H₁₆O₂) consists of a β-naphthol moiety esterified with valeric acid (pentanoic acid). The naphthalene ring system imparts aromatic stability, while the valerate group enhances lipophilicity, as evidenced by its computed partition coefficient (XLogP3 = 4.1) . The compound’s IUPAC name, naphthalen-2-yl pentanoate, reflects the hydroxyl group’s position on the second carbon of the naphthalene ring .
Physical and Spectral Characteristics
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Physical State: Colorless to pale yellow liquid at room temperature .
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Storage Conditions: Recommended storage at −20°C to prevent degradation .
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Spectroscopic Data:
Table 1: Comparative Properties of 2-Naphthyl Valerate and Its Isomer
Synthesis and Industrial Production
Esterification Methodology
The primary synthesis route involves acid-catalyzed esterification of 2-naphthol with valeric acid:
Sulfuric acid or p-toluenesulfonic acid typically serves as the catalyst, achieving yields >80% after purification via distillation or recrystallization.
Alternative Production Techniques
A modified cumene process, analogous to phenol derivative synthesis, has been explored for large-scale production, though it remains less cost-effective than direct esterification .
Applications in Science and Industry
Pharmaceutical Intermediates
2-Naphthyl valerate’s lipophilic nature facilitates its use in prodrug formulations, where enzymatic hydrolysis releases bioactive 2-naphthol. Recent studies highlight its role in synthesizing antiviral agents and anti-inflammatory compounds.
Biochemical Assays
In enzymology, 2-naphthyl valerate acts as a substrate for esterases and lipases. Hydrolysis yields 2-naphthol, which is quantified colorimetrically to measure enzyme activity. This application is critical in pathogenicity studies of fungi like Verticillium chlamydosporium .
Fragrance and Dye Synthesis
The compound’s aromaticity makes it a precursor for Sudan dyes and azo compounds, which are valued for their solubility in organic solvents and vibrant hues .
Recent Research Advancements
Enzymatic Hydrolysis Kinetics
A 2025 study demonstrated that Verticillium chlamydosporium protease VCP1 hydrolyzes 2-naphthyl valerate with a Kₘ of 2.55 mM, suggesting its utility in biocatalytic applications .
Catalytic Asymmetric Reactions
The compound’s use in synthesizing C₂-symmetric ligands like BINOL has enabled advancements in asymmetric catalysis, particularly in pharmaceutical enantiomer synthesis .
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